molecular formula C8H18Cl3N5 B2953784 (3R,4S)-N,N-Dimethyl-4-(triazol-1-yl)pyrrolidin-3-amine;trihydrochloride CAS No. 2059917-75-6

(3R,4S)-N,N-Dimethyl-4-(triazol-1-yl)pyrrolidin-3-amine;trihydrochloride

Cat. No.: B2953784
CAS No.: 2059917-75-6
M. Wt: 290.62
InChI Key: BIXFYFKKZLQEHD-LGTUNZBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S)-N,N-Dimethyl-4-(triazol-1-yl)pyrrolidin-3-amine;trihydrochloride is a useful research compound. Its molecular formula is C8H18Cl3N5 and its molecular weight is 290.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Insights and Synthesis Approaches

A study explored the molecular and crystal structure of a triazolo-triazine derivative, highlighting the compound's symmetrical properties and its formation of intermolecular hydrogen bonds, which could be foundational for understanding the structural characteristics of related triazolyl compounds (Dolzhenko et al., 2011). Another research article reported on the synthesis of a structurally diverse library through alkylation and ring closure reactions using a ketonic Mannich base, contributing to the synthetic versatility of triazolyl compounds (Roman, 2013).

Catalytic Synthesis and Chemical Transformations

The catalytic synthesis of new pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines was detailed, showcasing the utility of dimethylamino)pyridine (DMAP) in synthesizing tricyclic compounds, which could relate to the catalytic potential in synthesizing complex triazolyl derivatives (Khashi et al., 2015).

Application in Crystal Engineering and Drug Design

A study on the crystal structure of a di­methyl­amino-triazine derivative highlighted the compound's planarity and intermolecular interactions, providing insights into the design of molecular architectures with potential applications in drug design and material science (Lu et al., 2004).

Innovative Synthetic Methodologies

Research on the synthesis of polysubstituted pyrrolidines linked to 1,2,3-triazoles demonstrated the potential of these compounds in generating novel structures with significant anti-proliferative activities, highlighting the broader applicability of triazolyl derivatives in medicinal chemistry (Ince et al., 2020).

Properties

IUPAC Name

(3R,4S)-N,N-dimethyl-4-(triazol-1-yl)pyrrolidin-3-amine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5.3ClH/c1-12(2)7-5-9-6-8(7)13-4-3-10-11-13;;;/h3-4,7-9H,5-6H2,1-2H3;3*1H/t7-,8+;;;/m1.../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXFYFKKZLQEHD-LGTUNZBKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CNCC1N2C=CN=N2.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CNC[C@@H]1N2C=CN=N2.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl3N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.